molecular formula C12H27N3 B1349357 1-[2-(Dipropylamino)ethyl]piperazine CAS No. 496808-01-6

1-[2-(Dipropylamino)ethyl]piperazine

Cat. No. B1349357
M. Wt: 213.36 g/mol
InChI Key: NQRQMDMOABSDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[2-(Dipropylamino)ethyl]piperazine” is a chemical compound used for research and development12. It is not advised for medicinal, household, or other uses12.



Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[2-(Dipropylamino)ethyl]piperazine”, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis3.



Molecular Structure Analysis

The molecular formula of “1-[2-(Dipropylamino)ethyl]piperazine” is C12H27N312. The molecular weight is 213.3612.



Chemical Reactions Analysis

The specific chemical reactions involving “1-[2-(Dipropylamino)ethyl]piperazine” are not explicitly mentioned in the search results. However, piperazine compounds, in general, are known to participate in various chemical reactions, including those mentioned in the synthesis analysis3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-(Dipropylamino)ethyl]piperazine” are not explicitly mentioned in the search results. However, it is known that the compound is used for research and development12.


Scientific Research Applications

Application in Organic Chemistry Synthesis

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : Piperazine derivatives, including “1-[2-(Dipropylamino)ethyl]piperazine”, are widely used in the synthesis of various pharmaceuticals . They show a wide range of biological and pharmaceutical activity .
  • Methods of Application : The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
  • Results or Outcomes : The synthesis methods have been successfully used to create a variety of piperazine derivatives, which are then used in the creation of various drugs .

Application in Drug Development

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : The piperazine moiety is often found in drugs or bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
  • Methods of Application : The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule. The piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
  • Results or Outcomes : The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Application in Carbon Dioxide Capture

  • Specific Scientific Field : Environmental Chemistry
  • Summary of the Application : Aqueous 1-(2-aminoethyl) piperazine (AEPZ) has been identified as a potential candidate for CO2 capture .
  • Methods of Application : CO2 can be separated from industrial exhaust gases/flue gases using amine-based solvents utilizing the post-combustion CO2 Capture process .
  • Results or Outcomes : This work identifies aqueous 1-(2-aminoethyl) piperazine (AEPZ) as a potential candidate for CO2 capture .

Application in Kinetics of Carbon Dioxide Absorption

  • Specific Scientific Field : Environmental Science
  • Summary of the Application : The kinetics of carbon dioxide absorption in aqueous blend of 1-(2-aminoethyl) piperazine has been studied . This work is crucial for decarbonizing carbon dioxide (CO2) from greenhouse gas emitters such as steel, cement, oil, gas, petrochemicals, chemicals, and fertilizers .
  • Methods of Application : The kinetics of absorption of CO2 in aqueous 1-(2-aminoethyl) piperazine is studied using a stirred cell reactor . The experiments are performed at temperatures ranging from 303 to 333 K with weight fractions of 1-(2-aminoethyl) piperazine in an aqueous solution ranging from 0.1 to 0.4 .
  • Results or Outcomes : The experimental data shows that the overall rate constant is for 0.1 wt fr. of 1-(2-aminoethyl) piperazine at 313 K with an initial CO2 partial pressure of 10 kPa . The activation energy of 0.3 wt fr. 1-(2-aminoethyl) piperazine is found to be 42.42 kJ/mol .

Application in pH-Responsive Nanoparticles

  • Specific Scientific Field : Biomedical Materials & Devices
  • Summary of the Application : The work presented analyzes the physiochemical attributes and cargo delivery efficiency of a cationic nanoparticle system with the introduction of 2-(diisopropylamino)ethyl methacrylate (DPAEMA), a comonomer heightening the hydrophobic content of the inner particle core .
  • Methods of Application : DPAEMA is a cationic, amine-containing monomer often introduced as an ionizable hydrophobic block to nanoparticles due to its high biocompatibility and ability to impart pH-sensitivity with a pKa of around 6.2 . DPAEMA bears a hydrophobic nature under pH conditions greater than its pKa from protonation and rapidly transitions into a hydrophobic state under pH conditions lower than 6.2 (acidic) from deprotonation .
  • Results or Outcomes : The work presented here concentrated upon the synthesis of stable cationic DPAEMA nanoparticles with controlled particle nanometric size and stability for drug-release applications .

Safety And Hazards

“1-[2-(Dipropylamino)ethyl]piperazine” may cause skin irritation, serious eye irritation, and respiratory irritation12. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition2.


Future Directions

The future directions of “1-[2-(Dipropylamino)ethyl]piperazine” are not explicitly mentioned in the search results. However, it is known that the compound is used for research and development12, suggesting that it may have potential applications in future scientific studies.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

N-(2-piperazin-1-ylethyl)-N-propylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3/c1-3-7-14(8-4-2)11-12-15-9-5-13-6-10-15/h13H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRQMDMOABSDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371282
Record name N-[2-(Piperazin-1-yl)ethyl]-N-propylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(Piperazin-1-yl)ethyl)-N-propylpropan-1-amine

CAS RN

496808-01-6
Record name N-[2-(Piperazin-1-yl)ethyl]-N-propylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 496808-01-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.